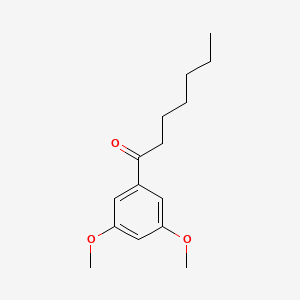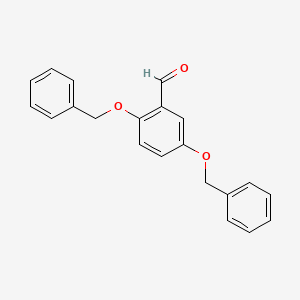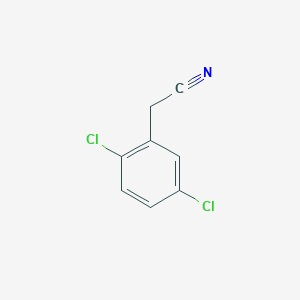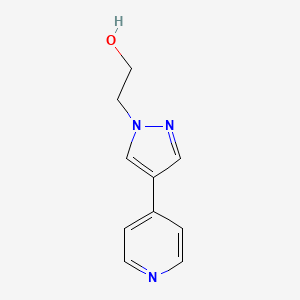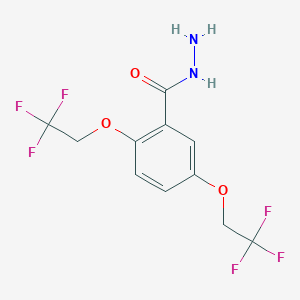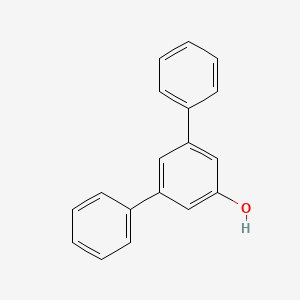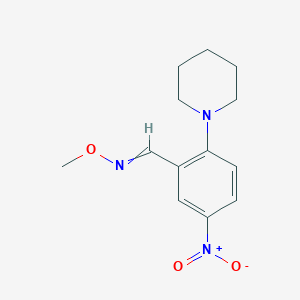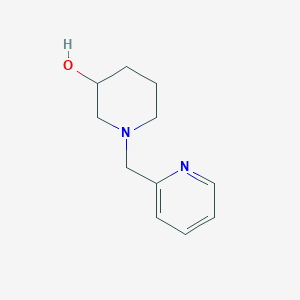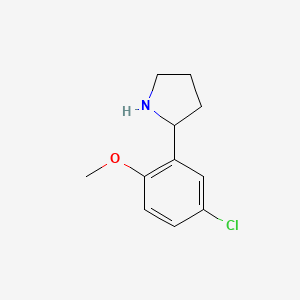
2-(5-Chloro-2-methoxyphenyl)pyrrolidine
Übersicht
Beschreibung
“2-(5-Chloro-2-methoxyphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of bioactive molecules . For example, pyrrolidine-2,5-dione is a versatile scaffold that has been used to prepare a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The presence of a 5-chloro-2-methoxyphenyl group in 2-(5-Chloro-2-methoxyphenyl)pyrrolidine could potentially enhance its binding affinity and selectivity towards biological targets, making it a valuable compound in the design of new drugs.
Target Selectivity in Therapeutics
Compounds with a pyrrolidine ring, such as 2-(5-Chloro-2-methoxyphenyl)pyrrolidine, can exhibit target selectivity, which is crucial for the treatment of diseases while minimizing side effects . The specific substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, influencing their effectiveness in various therapeutic areas.
Stereochemistry in Drug Action
The stereogenicity of carbons in the pyrrolidine ring allows for the creation of different stereoisomers, which can have distinct biological activities . The chirality introduced by the pyrrolidine ring in 2-(5-Chloro-2-methoxyphenyl)pyrrolidine can be exploited to develop enantioselective drugs that interact with proteins in a stereo-specific manner.
Synthetic Strategies for Heterocyclic Compounds
The synthesis of 2-(5-Chloro-2-methoxyphenyl)pyrrolidine can involve various strategies, including ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . These methods can be tailored to introduce additional functional groups, enhancing the compound’s pharmacological properties.
Carbonic Anhydrase Inhibition
Derivatives of pyrrolidine, such as 2-(5-Chloro-2-methoxyphenyl)pyrrolidine, can be evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are involved in several diseases . The compound’s structure could be optimized to increase its potency and selectivity as a carbonic anhydrase inhibitor.
Exploring Functional Roles in Receptor Activity
Compounds like 2-(5-Chloro-2-methoxyphenyl)pyrrolidine can serve as tools for exploring the functional role of various receptors in the body . By studying the interaction of such compounds with receptors, researchers can gain insights into the mechanisms of diseases and identify potential therapeutic targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPVCIRAZRJSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)
![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)
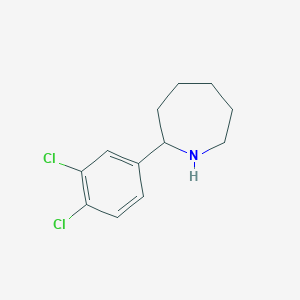
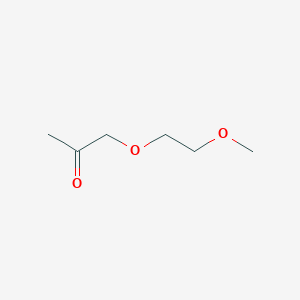

![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)
